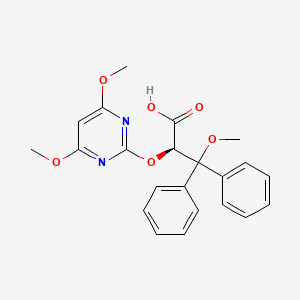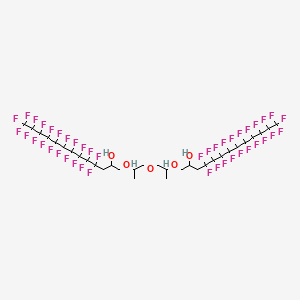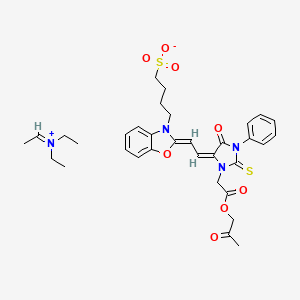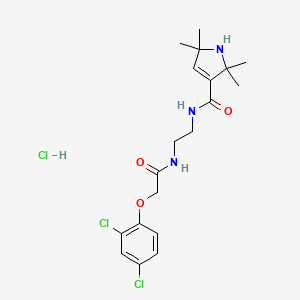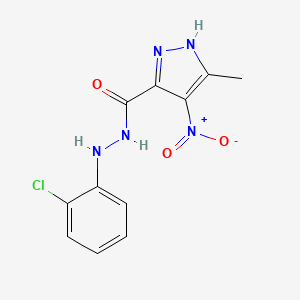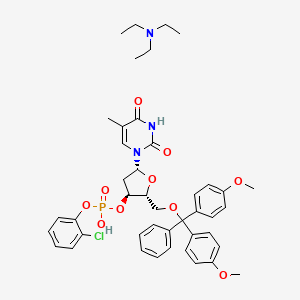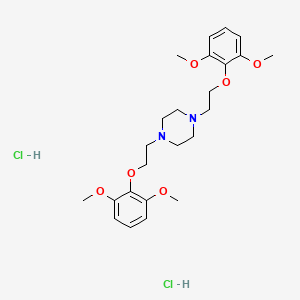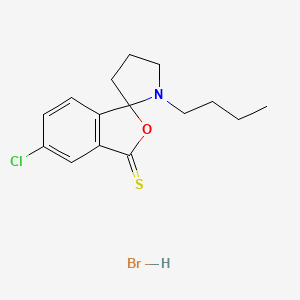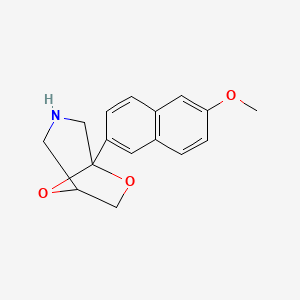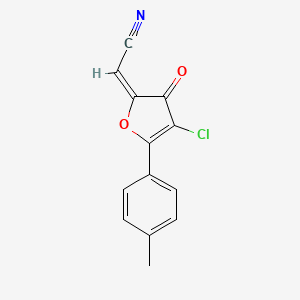
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitrile group attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired furan derivative. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
科学的研究の応用
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A chlorinated phenol with antimicrobial properties.
4-Chloro-2-methylphenol: Another chlorinated phenol used in various industrial applications.
4-Chloro-3,5-dimethylphenol: A compound with similar structural features and applications.
Uniqueness
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is unique due to its furan ring structure combined with the presence of a chloro group, a methylphenyl group, and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
139266-49-2 |
|---|---|
分子式 |
C13H8ClNO2 |
分子量 |
245.66 g/mol |
IUPAC名 |
(2E)-2-[4-chloro-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C13H8ClNO2/c1-8-2-4-9(5-3-8)13-11(14)12(16)10(17-13)6-7-15/h2-6H,1H3/b10-6+ |
InChIキー |
DCPKZYKCEYPEFB-UXBLZVDNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C#N)/O2)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=CC#N)O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


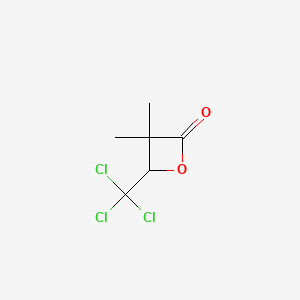
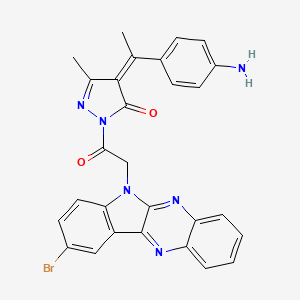
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
